molecular formula C14H17NO2 B2496874 N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide CAS No. 2305386-74-5

N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide

Cat. No. B2496874
CAS RN: 2305386-74-5
M. Wt: 231.295
InChI Key: BBJBBRUOWJGACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide, also known as DHPEA-EDA, is a natural phenolic compound that is found in olive oil. It has been the subject of scientific research due to its potential health benefits, including its antioxidant and anti-inflammatory properties. In

Mechanism of Action

N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide exerts its effects through various mechanisms. It has been shown to scavenge free radicals and protect against oxidative damage. This compound also inhibits the activity of enzymes involved in inflammation and cancer cell growth. Additionally, it has been shown to improve endothelial function and reduce the risk of cardiovascular disease.
Biochemical and physiological effects:
This compound has been shown to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell growth. This compound also improves endothelial function and reduces the risk of cardiovascular disease. Additionally, it has been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide has several advantages for lab experiments. It is a natural compound found in olive oil, making it easy to obtain and study. This compound also has low toxicity, making it safe for use in lab experiments. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide. One area of research is the potential for this compound to improve cognitive function and protect against neurodegenerative diseases. Another area of research is the potential for this compound to improve cardiovascular health and reduce the risk of cardiovascular disease. Additionally, more research is needed to understand the mechanisms of action of this compound and its potential for use in the treatment of cancer and other diseases.

Synthesis Methods

N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide can be synthesized from oleuropein, a major phenolic compound found in olive leaves and fruits. The synthesis process involves the hydrolysis of oleuropein to yield hydroxytyrosol, which is then converted to this compound through a reaction with acetaldehyde. This method has been used by researchers to produce this compound for scientific studies.

Scientific Research Applications

N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation-related diseases. This compound has also been studied for its potential to inhibit the growth of cancer cells and improve cardiovascular health.

properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-14(17)15-13(9-16)12-8-7-10-5-3-4-6-11(10)12/h2-6,12-13,16H,1,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJBBRUOWJGACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CO)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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